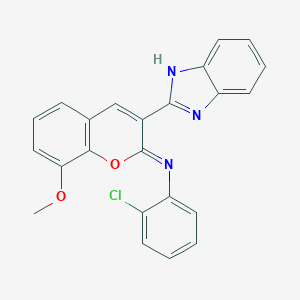
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-8-METHOXY-2H-CHROMEN-2-IMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-8-METHOXY-2H-CHROMEN-2-IMINE is a complex organic compound that features a benzimidazole moiety, a chromene core, and a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-8-METHOXY-2H-CHROMEN-2-IMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and chromene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C). The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-8-METHOXY-2H-CHROMEN-2-IMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-8-METHOXY-2H-CHROMEN-2-IMINE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-8-METHOXY-2H-CHROMEN-2-IMINE involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzyme active sites, potentially inhibiting their activity. The chromene core may interact with cellular pathways, affecting signal transduction and gene expression. The chlorophenyl group can enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-N-(2-chlorophenyl)amine: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
N-[3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-N-(4-chlorophenyl)amine: The position of the chlorine atom is different, potentially altering its interaction with molecular targets.
Uniqueness
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-8-METHOXY-2H-CHROMEN-2-IMINE is unique due to the presence of the methoxy group on the chromene core, which can influence its electronic properties and reactivity. This structural feature may enhance its potential as a therapeutic agent or a chemical probe.
Propriétés
Formule moléculaire |
C23H16ClN3O2 |
|---|---|
Poids moléculaire |
401.8g/mol |
Nom IUPAC |
3-(1H-benzimidazol-2-yl)-N-(2-chlorophenyl)-8-methoxychromen-2-imine |
InChI |
InChI=1S/C23H16ClN3O2/c1-28-20-12-6-7-14-13-15(22-25-18-10-4-5-11-19(18)26-22)23(29-21(14)20)27-17-9-3-2-8-16(17)24/h2-13H,1H3,(H,25,26) |
Clé InChI |
FZVFOHMBORPLSA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1OC(=NC3=CC=CC=C3Cl)C(=C2)C4=NC5=CC=CC=C5N4 |
SMILES canonique |
COC1=CC=CC2=C1OC(=NC3=CC=CC=C3Cl)C(=C2)C4=NC5=CC=CC=C5N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ETHYL 4-({3-[(2-METHOXYANILINO)CARBONYL]-2H-CHROMEN-2-YLIDEN}AMINO)BENZOATE](/img/structure/B444645.png)
![1-ethyl-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B444646.png)
![2-[(Diphenylphosphoryl)amino]phenyl acetate](/img/structure/B444652.png)
![3-{[3-(ETHOXYCARBONYL)-4-(4-ETHOXYPHENYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID](/img/structure/B444653.png)
![(2Z)-2-[(4-cyanophenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B444654.png)
![Methyl 2-[(cyclobutylcarbonyl)amino]-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B444655.png)
![Isopropyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B444657.png)
![2-{[(4-Bromophenoxy)acetyl]amino}-4-(4-tert-butylphenyl)-5-methyl-3-thiophenecarboxamide](/img/structure/B444658.png)
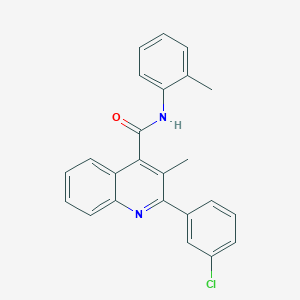
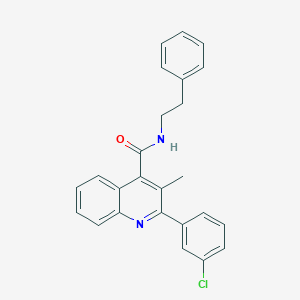
![(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-METHOXY-N-[4-(TRIFLUOROMETHYL)PHENYL]-2H-CHROMEN-2-IMINE](/img/structure/B444665.png)
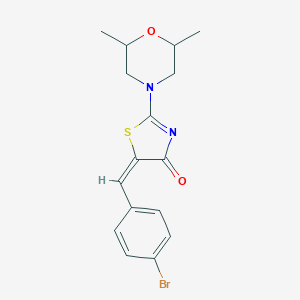
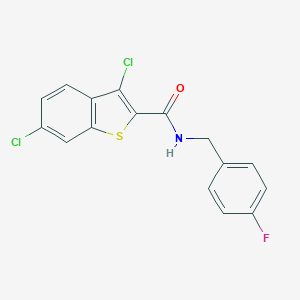
![N-(3-methylphenyl)-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide](/img/structure/B444669.png)
